molecular formula C15H14N2O B231262 (6Z)-6-[(E)-1-hydrazinyl-3-phenylprop-2-enylidene]cyclohexa-2,4-dien-1-one

(6Z)-6-[(E)-1-hydrazinyl-3-phenylprop-2-enylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B231262
M. Wt: 238.28 g/mol
InChI Key: GTAPYJADTZMHQP-SVEAWWMOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6Z)-6-[(E)-1-hydrazinyl-3-phenylprop-2-enylidene]cyclohexa-2,4-dien-1-one is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. This compound is a hydrazone derivative that has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases.

Mechanism of Action

The exact mechanism of action of (6Z)-6-[(E)-1-hydrazinyl-3-phenylprop-2-enylidene]cyclohexa-2,4-dien-1-one is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating various signaling pathways. For example, this compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. The compound has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, the compound has been found to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis. In animal models of inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. Additionally, the compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (6Z)-6-[(E)-1-hydrazinyl-3-phenylprop-2-enylidene]cyclohexa-2,4-dien-1-one in lab experiments is its potential therapeutic applications. The compound has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases. Additionally, the synthesis of this compound is relatively simple and can be carried out using readily available reagents.
However, there are also some limitations associated with using this compound in lab experiments. The compound has not yet been extensively studied in humans, and its safety and efficacy have not been fully established. Additionally, the compound may have limited solubility in certain solvents, which could make it difficult to work with in some experiments.

Future Directions

There are several future directions for (6Z)-6-[(E)-1-hydrazinyl-3-phenylprop-2-enylidene]cyclohexa-2,4-dien-1-one. One potential direction is to further investigate the compound's potential therapeutic applications in humans. This could involve clinical trials to determine the safety and efficacy of the compound in treating various diseases.
Another future direction is to explore the compound's mechanism of action in more detail. This could involve studying the compound's effects on various signaling pathways and identifying specific targets that it interacts with.
Additionally, future research could focus on developing new derivatives of this compound with improved solubility and bioavailability. This could potentially lead to the development of more effective therapeutic agents based on the compound's structure and properties.
Conclusion
In conclusion, this compound is a promising chemical compound that has shown potential therapeutic applications in various scientific research studies. The compound has been found to have anti-cancer, anti-inflammatory, and neuroprotective effects, and its mechanism of action involves modulating various signaling pathways. While there are some limitations associated with using the compound in lab experiments, there are also several future directions for research that could lead to the development of more effective therapeutic agents based on its structure and properties.

Synthesis Methods

The synthesis of (6Z)-6-[(E)-1-hydrazinyl-3-phenylprop-2-enylidene]cyclohexa-2,4-dien-1-one involves the reaction of cyclohexane-1,3-dione with hydrazine hydrate and phenylhydrazine in the presence of a catalyst. This reaction results in the formation of a yellow crystalline compound that is this compound. The purity of the compound can be increased by recrystallization from a suitable solvent.

Scientific Research Applications

(6Z)-6-[(E)-1-hydrazinyl-3-phenylprop-2-enylidene]cyclohexa-2,4-dien-1-one has been extensively studied for its potential therapeutic applications. It has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases. The compound has been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been shown to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Additionally, this compound has shown neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

(6Z)-6-[(E)-1-hydrazinyl-3-phenylprop-2-enylidene]cyclohexa-2,4-dien-1-one

InChI

InChI=1S/C15H14N2O/c16-17-14(13-8-4-5-9-15(13)18)11-10-12-6-2-1-3-7-12/h1-11,17H,16H2/b11-10+,14-13-

InChI Key

GTAPYJADTZMHQP-SVEAWWMOSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=C/2\C=CC=CC2=O)/NN

SMILES

C1=CC=C(C=C1)C=CC(=C2C=CC=CC2=O)NN

Canonical SMILES

C1=CC=C(C=C1)C=CC(=C2C=CC=CC2=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.